1-Pyrrolidineacetamide, N-acetyl-N-(2-chloro-6-methylphenyl)-, monohydrochloride
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Overview
Description
N-ACETYL-N-(2-CHLORO-6-METHYLPHENYL)-2-PYRROLIDIN-1-YLACETAMIDEHYDROCHLORIDE is a synthetic compound known for its unique chemical structure and potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of an acetyl group, a chloro-methylphenyl group, and a pyrrolidinylacetamide moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ACETYL-N-(2-CHLORO-6-METHYLPHENYL)-2-PYRROLIDIN-1-YLACETAMIDEHYDROCHLORIDE involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Chlorination: The chloro-methylphenyl group is introduced via chlorination reactions, often using reagents such as thionyl chloride or phosphorus pentachloride.
Pyrrolidinylacetamide Formation: The pyrrolidinylacetamide moiety is synthesized through the reaction of pyrrolidine with an acylating agent, such as acetic anhydride, followed by further functionalization to introduce the desired substituents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-ACETYL-N-(2-CHLORO-6-METHYLPHENYL)-2-PYRROLIDIN-1-YLACETAMIDEHYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-ACETYL-N-(2-CHLORO-6-METHYLPHENYL)-2-PYRROLIDIN-1-YLACETAMIDEHYDROCHLORIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-ACETYL-N-(2-CHLORO-6-METHYLPHENYL)-2-PYRROLIDIN-1-YLACETAMIDEHYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-ACETYL-N-(2-CHLORO-6-METHYLPHENYL)-2-PYRROLIDIN-1-YLACETAMIDE
- N-ACETYL-N-(2-CHLORO-6-METHYLPHENYL)-2-PYRROLIDIN-1-YLACETAMIDEHYDROCHLORIDE
Uniqueness
N-ACETYL-N-(2-CHLORO-6-METHYLPHENYL)-2-PYRROLIDIN-1-YLACETAMIDEHYDROCHLORIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
This article provides a comprehensive overview of N-ACETYL-N-(2-CHLORO-6-METHYLPHENYL)-2-PYRROLIDIN-1-YLACETAMIDEHYDROCHLORIDE, highlighting its synthesis, reactions, applications, and uniqueness
Properties
CAS No. |
78110-10-8 |
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Molecular Formula |
C15H20Cl2N2O2 |
Molecular Weight |
331.2 g/mol |
IUPAC Name |
N-acetyl-N-(2-chloro-6-methylphenyl)-2-pyrrolidin-1-ylacetamide;hydrochloride |
InChI |
InChI=1S/C15H19ClN2O2.ClH/c1-11-6-5-7-13(16)15(11)18(12(2)19)14(20)10-17-8-3-4-9-17;/h5-7H,3-4,8-10H2,1-2H3;1H |
InChI Key |
YHDNJSYBWMPUQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)N(C(=O)C)C(=O)CN2CCCC2.Cl |
Origin of Product |
United States |
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